molecular formula C7H5NO5 B2678420 2,5-Pyridinedicarboxylic acid, 3-hydroxy- CAS No. 110110-76-4

2,5-Pyridinedicarboxylic acid, 3-hydroxy-

Cat. No.: B2678420
CAS No.: 110110-76-4
M. Wt: 183.119
InChI Key: HOXZFUSLUWKEQZ-UHFFFAOYSA-N
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Description

2,5-Pyridinedicarboxylic acid, 3-hydroxy-, also known as 3-hydroxypyridine-2,5-dicarboxylic acid, is a dicarboxylic acid with a hydroxyl group at position 3 of the pyridine ring. This compound is a natural N-heterocyclic compound with two carboxyl substituents on the pyridine ring. It is commonly used as a precursor in the synthesis of pesticides and drugs in agriculture and industries .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-pyridinedicarboxylic acid, 3-hydroxy-, can be achieved through various methods. One common method involves the hydrothermal synthesis of three-dimensional coordination polymers of lanthanide 2,5-pyridinedicarboxylates . Another method includes the use of diorganotin (IV) 2,5-pyridinedicarboxylates .

Industrial Production Methods: Industrial production of this compound often involves the use of hydrothermal methods to prepare coordination polymers. These methods are efficient and can produce high yields of the desired product .

Chemical Reactions Analysis

Types of Reactions: 2,5-Pyridinedicarboxylic acid, 3-hydroxy-, undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

    Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols under acidic or basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of 2,5-pyridinedicarboxylic acid, 3-hydroxy-, involves its interaction with specific molecular targets and pathways. For instance, it acts as a highly selective inhibitor of D-dopachrome tautomerase, blocking the D-DT-induced activation of CD74. This selectivity is due to the unique binding features of the compound, which differentiate it from other inhibitors .

Comparison with Similar Compounds

  • 2,6-Pyridinedicarboxylic acid
  • 3,5-Pyridinedicarboxylic acid
  • 2,4-Pyridinedicarboxylic acid

Comparison: 2,5-Pyridinedicarboxylic acid, 3-hydroxy-, is unique due to its hydroxyl group at position 3, which imparts distinct chemical properties and reactivity. Compared to other pyridinedicarboxylic acids, this compound exhibits higher selectivity and potency as an inhibitor of D-dopachrome tautomerase .

Properties

IUPAC Name

3-hydroxypyridine-2,5-dicarboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5NO5/c9-4-1-3(6(10)11)2-8-5(4)7(12)13/h1-2,9H,(H,10,11)(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOXZFUSLUWKEQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1O)C(=O)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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